3-Ethoxymethylisoquinoline
Description
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(ethoxymethyl)isoquinoline |
InChI |
InChI=1S/C12H13NO/c1-2-14-9-12-7-10-5-3-4-6-11(10)8-13-12/h3-8H,2,9H2,1H3 |
InChI Key |
JBWYZRJYVQQIPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC2=CC=CC=C2C=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Key structural analogs include esters, halides, and alkyl/alkoxy-substituted isoquinolines. A comparison of substituents and their impacts is summarized below:
Table 1: Substituent Comparison of 3-Substituted Isoquinolines
*Estimated based on analogs.
- Ethoxymethyl vs. Ester Groups : Ethoxymethyl lacks the carbonyl group present in esters (e.g., -COOEt), reducing electrophilicity and hydrogen-bonding capacity. This may improve membrane permeability in biological systems compared to carboxylate esters .
- Halogen vs. Ethoxymethyl, being electron-donating, may stabilize the aromatic system.
Research Findings and Challenges
- Spectral Consistency : ¹H NMR shifts for ethoxymethyl groups are predictable (e.g., δ ~1.25 for -CH₂CH₃ and δ ~3.55 for -OCH₂), aligning with trends in ethyl esters .
- Stability Concerns : Ethoxymethyl groups may undergo hydrolysis under acidic conditions, unlike more stable esters or methyl groups.
- Synthetic Complexity : Introducing ethoxymethyl requires careful control of reaction conditions to avoid side reactions, contrasting with straightforward esterifications .
Q & A
Q. What are the established synthetic routes for 3-Ethoxymethylisoquinoline, and how can its structural identity be confirmed?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, reacting 3-chloromethylisoquinoline with sodium ethoxide under reflux in anhydrous ethanol yields the target compound. Characterization requires a combination of -NMR (to confirm ethoxy-methyl proton signals at δ 1.2–1.4 ppm and δ 3.5–3.7 ppm), -NMR (to identify the ethoxy carbon at ~65–70 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Chromatographic purity (>95%) should be confirmed via HPLC with UV detection at 254 nm .
Q. Which analytical techniques are essential to assess the purity and stability of this compound?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities. Stability studies under varying pH, temperature, and light exposure (e.g., 40°C/75% RH for 4 weeks) should employ LC-MS to detect degradation products. Thermal stability is assessed via differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .
Q. What in vitro biological assays are suitable for preliminary evaluation of this compound's bioactivity?
- Methodological Answer : Begin with cytotoxicity screening using MTT assays on human cell lines (e.g., HEK293, HepG2). For antimicrobial activity, perform broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Enzyme inhibition studies (e.g., kinase or protease assays) require fluorometric or colorimetric readouts with positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in scalable syntheses?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables: solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., Pd/C vs. CuI). Reaction progress should be monitored via in-situ FTIR to track intermediate formation. Optimized conditions (e.g., 90°C in DMF with 5 mol% CuI) should achieve >80% yield, validated by -NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate data from preclinical studies. Use meta-regression to adjust for variables like cell line heterogeneity, assay protocols, and solvent effects (e.g., DMSO concentration). Validate conflicting results via orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activity) and dose-response curve comparisons (IC values with 95% CI) .
Q. What computational strategies predict the binding interactions of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against crystallographic protein structures (PDB). Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) can elucidate electronic properties influencing reactivity. Compare results with SAR studies of analogs (e.g., ethoxy vs. methoxy substitutions) .
Q. How can isotopic labeling (e.g., 13C ^{13} \text{C}13C- or 2H ^{2} \text{H}2H-) of this compound enhance pharmacokinetic studies?
- Methodological Answer : Synthesize -labeled derivatives via ethoxy group substitution with -ethanol. Use LC-MS/MS with selected reaction monitoring (SRM) for tracer quantification in plasma/tissue. Pharmacokinetic parameters (AUC, t) are calculated via non-compartmental analysis (WinNonlin). Ensure ethical compliance in animal studies (IACUC protocols) .
Q. What strategies enable the integration of this compound into multi-step synthetic pathways for complex heterocycles?
- Methodological Answer : Use cross-coupling reactions (Suzuki-Miyaura) to append aryl/heteroaryl groups at the isoquinoline C-1 position. Protect the ethoxy group with TBSCl before lithiation (LDA, −78°C) for regioselective functionalization. Post-functionalization, deprotection (TBAF) and purification via flash chromatography (silica gel, hexane/EtOAc) yield advanced intermediates .
Methodological Considerations
Q. What ethical and safety protocols are critical when handling this compound in biological assays?
- Methodological Answer : Adhere to institutional biosafety committees (IBC) for in vitro/in vivo studies. Use PPE (gloves, lab coat) and fume hoods during synthesis. For animal studies, follow ARRIVE guidelines for humane endpoints. Data must be anonymized, and raw datasets archived for 10 years (FAIR principles) .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?
- Methodological Answer :
Synthesize derivatives with systematic substitutions (e.g., ethoxy → propoxy, isopropoxy). Test analogs in parallel using high-throughput screening (HTS) platforms. Analyze SAR via 3D-QSAR (CoMFA/CoMSIA) to map steric/electronic contributions. Validate predictive models with external test sets (R > 0.6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
